1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one
Description
1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one is a fluorinated ketone derivative featuring a pyridine ring substituted with a bromine atom at the 4-position and a fluoroethyl ketone group at the 2-position. The addition of a fluorine atom to the ethanone group likely enhances its electronic properties and metabolic stability, making it relevant for drug development and catalysis .
Properties
Molecular Formula |
C7H5BrFNO |
|---|---|
Molecular Weight |
218.02 g/mol |
IUPAC Name |
1-(4-bromopyridin-2-yl)-2-fluoroethanone |
InChI |
InChI=1S/C7H5BrFNO/c8-5-1-2-10-6(3-5)7(11)4-9/h1-3H,4H2 |
InChI Key |
UIFBPPQXPTVSBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Br)C(=O)CF |
Origin of Product |
United States |
Preparation Methods
Method 1: Bromination Followed by Acylation
Step 1: Bromination of 2-Aminopyridine Derivatives
- Starting from pyridine-2-amine , selective bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
- Reaction conditions typically involve dichloromethane as solvent, with the mixture stirred at room temperature or slightly elevated temperatures (~50°C).
Step 2: Conversion to 2-Fluoroethanone
- The brominated pyridine derivative undergoes nucleophilic substitution with fluoride sources such as potassium fluoride in polar aprotic solvents like dimethylformamide (DMF).
- This step introduces the fluorine atom at the desired position, forming the 2-fluoroethanone moiety via nucleophilic addition or fluorination of an appropriate precursor (e.g., ethyl ketone derivative).
Step 3: Final Coupling
- The brominated pyridine with the fluoroethanone group is then subjected to coupling reactions —for example, Suzuki-Miyaura cross-coupling —to attach the pyridin-2-yl group, yielding the target compound.
Method 2: Direct Functionalization via Cross-Coupling
Step 1: Synthesis of 4-Bromopyridine-2-carboxaldehyde
- Starting from commercially available 4-bromopyridine-2-carboxylic acid , the aldehyde can be synthesized through formylation using POCl₃ or Vilsmeier formylation .
Step 2: Conversion to Acyl Fluoride
- The aldehyde is oxidized to the corresponding acyl fluoride using reagents like diethylaminosulfur trifluoride (DAST).
Step 3: Fluorination and Ketone Formation
- The acyl fluoride reacts with fluoride ions to form the fluoro ketone via nucleophilic substitution, completing the synthesis of 1-(4-bromopyridin-2-yl)-2-fluoroethan-1-one .
Step 4: Coupling with Pyridine-2-yl Derivatives
- A palladium-catalyzed cross-coupling reaction attaches the pyridine-2-yl group at the 4-position, finalizing the compound.
Representative Reaction Scheme
Pyridine-2-amine + NBS → 4-Bromopyridine-2-amine
4-Bromopyridine-2-amine + Fluoride source → 4-Bromopyridine-2-fluoroethan-1-one
Coupling reaction (e.g., Suzuki) → 1-(4-bromopyridin-2-yl)-2-fluoroethan-1-one
Data Tables Summarizing Preparation Methods
Notes on Optimization and Variations
- Selectivity : Bromination at the 4-position requires controlled conditions to prevent polybromination.
- Fluorination : Using nucleophilic fluorinating agents like potassium fluoride enhances selectivity for the fluorine atom.
- Catalysts : Palladium-based catalysts improve coupling efficiency in cross-coupling reactions.
- Solvent Choice : Polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitutions.
Chemical Reactions Analysis
1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Properties
The table below compares key attributes of 1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one with its analogs:
*Calculated based on analog data.
Key Observations:
- Halogen Effects : Bromine on pyridine (as in the target compound) increases molecular weight and polarizability compared to chlorine analogs (e.g., 132095-54-6) .
Pharmaceutical Intermediates
- 1-(4-Bromopyridin-2-yl)ethanone: Widely used in Pd-catalyzed C-N coupling reactions for drug candidates .
Electronic and Steric Effects
- Fluorine’s Role : The electron-withdrawing nature of fluorine increases the ketone’s electrophilicity, facilitating nucleophilic additions. This is critical in forming heterocycles or amides .
- Bromine vs. Chlorine : Bromine’s larger atomic size may improve leaving-group ability in substitution reactions compared to chlorine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
